

Physical and chemical properties of Ethyl-panisylurea

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An In-depth Technical Guide to Ethyl-panisylurea

This technical guide provides a detailed overview of the physical and chemical properties of **Ethyl-p-anisylurea**, also known by its IUPAC name, 1-ethyl-3-(4-methoxyphenyl)urea. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific attributes and potential applications of this compound.

Chemical Identity and Physical Properties

Ethyl-p-anisylurea is a derivative of urea containing both an ethyl and a p-anisyl (4-methoxyphenyl) group. While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on closely related compounds.

Table 1: Physical and Chemical Properties of **Ethyl-p-anisylurea** and Related Compounds



Property	Value (Ethyl-p- anisylurea - Estimated)	Value (p- Anisylurea)	Value (Ethylurea)
IUPAC Name	1-ethyl-3-(4- methoxyphenyl)urea	(4- methoxyphenyl)urea	Ethylurea
Synonyms	N-ethyl-N'-(4- methoxyphenyl)urea	p-Anisylurea, 4- Methoxyphenylurea	N-ethylurea
CAS Number	Not available	1566-42-3[1][2][3]	625-52-5[4]
Molecular Formula	C10H14N2O2	C8H10N2O2[1]	C3H8N2O[4]
Molecular Weight	194.23 g/mol	166.18 g/mol [1][3]	88.11 g/mol [4]
Melting Point	Not available	160-165 °C[2][3]	87-90 °C[4]
Boiling Point	Not available	327.9 °C (Predicted) [3]	163.08°C (rough estimate)[4]
Solubility	Expected to be soluble in organic solvents like DMSO and dimethylformamide. Sparingly soluble in water.	Slightly soluble in Methanol.[2]	Soluble in water.[4]
Appearance	Likely a white to off- white solid.	White to Almost white powder to crystal.[2]	Off-White to Pale Yellow Solid.[4]

Spectroscopic Data

Specific spectroscopic data for **Ethyl-p-anisylurea** is not readily available. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

2.1. 1H NMR Spectroscopy (Predicted)



The proton NMR spectrum of **Ethyl-p-anisylurea** in a suitable deuterated solvent (e.g., DMSO-d6) is expected to show the following signals:

- A triplet signal for the methyl protons (-CH3) of the ethyl group.
- A quartet signal for the methylene protons (-CH2-) of the ethyl group, coupled to the methyl
 protons.
- A singlet for the methoxy group (-OCH3) protons on the aromatic ring.
- Two sets of doublets in the aromatic region for the ortho and meta protons of the psubstituted benzene ring.
- Two broad singlets for the two N-H protons of the urea moiety.

2.2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the urea group, the carbons of the ethyl group, the methoxy carbon, and the carbons of the aromatic ring.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **Ethyl-p-anisylurea** would likely exhibit characteristic absorption bands for:

- N-H stretching vibrations in the range of 3200-3400 cm-1.
- C=O (urea) stretching vibration around 1630-1680 cm-1.
- C-N stretching vibrations.
- Aromatic C-H and C=C stretching vibrations.
- C-O-C stretching of the methoxy group.

Experimental Protocols

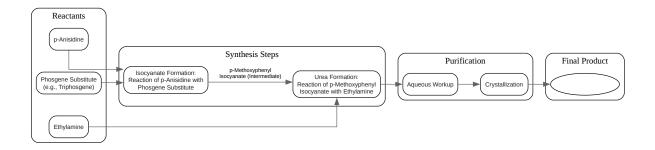


While a specific, validated synthesis protocol for **Ethyl-p-anisylurea** is not detailed in the available literature, a general and reliable method for the synthesis of unsymmetrical ureas can be proposed based on established chemical reactions.

3.1. General Synthesis of Unsymmetrical Ureas

A common and effective method for the synthesis of N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine. For **Ethyl-p-anisylurea**, this would involve the reaction of p-methoxyphenyl isocyanate with ethylamine.

Experimental Workflow: Synthesis of Ethyl-p-anisylurea



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Caption: Proposed synthesis workflow for **Ethyl-p-anisylurea**.

3.1.1. Step 1: Formation of p-Methoxyphenyl Isocyanate

p-Anisidine (4-methoxyaniline) can be reacted with a phosgene equivalent, such as triphosgene, in an inert solvent (e.g., anhydrous toluene or dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine) to form p-methoxyphenyl isocyanate. This reaction is typically carried out at low temperatures and then allowed to warm to room temperature.



3.1.2. Step 2: Reaction with Ethylamine

The resulting p-methoxyphenyl isocyanate is then reacted in situ or after isolation with ethylamine. The addition of ethylamine to the reaction mixture leads to the formation of the desired 1-ethyl-3-(4-methoxyphenyl)urea.

3.1.3. Purification

The crude product can be purified by standard laboratory techniques, such as extraction, followed by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

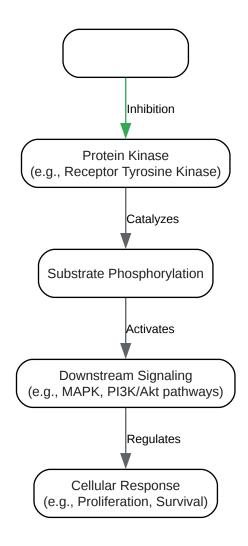
Potential Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or signaling pathways of **Ethyl-p-anisylurea**, the broader class of N,N'-diarylureas has been extensively studied, particularly in the context of cancer therapy.[5][6] Many compounds with this structural motif act as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.

Logical Relationship: Potential Mechanism of Action

Given the structural similarities to known kinase inhibitors, a hypothetical mechanism of action for **Ethyl-p-anisylurea** could involve the inhibition of a protein kinase, leading to downstream effects on cell signaling.





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Caption: Hypothetical mechanism of action for Ethyl-p-anisylurea.

It is important to note that this is a generalized pathway, and the specific kinases and downstream effectors would need to be determined through experimental studies. The N,N'-diarylurea moiety is a key pharmacophore known to interact with the ATP-binding site of kinases.[6]

Conclusion

Ethyl-p-anisylurea is a molecule of interest due to its structural relation to biologically active compounds. This guide has summarized the available and predicted information regarding its physical and chemical properties and has proposed a viable synthetic route. Further experimental investigation is necessary to fully characterize this compound and to explore its



potential biological activities and therapeutic applications. The provided information serves as a foundational resource for researchers embarking on studies involving **Ethyl-p-anisylurea**.

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